1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione
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Overview
Description
1-[1-(2-Chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione is a complex organic compound that features an indole core, a morpholine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorobenzyl group and the morpholine ring. Key reagents include 2-chlorobenzyl chloride, indole derivatives, and phenoxymethyl morpholine. Reaction conditions often involve the use of catalysts, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing cellular pathways. The chlorobenzyl group may enhance binding affinity, while the morpholine ring can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- 1-(2-chlorobenzyl)-1H-indole-3-carboxaldehyde
- 2-(phenoxymethyl)-4-morpholinyl-1,2-dione
Comparison: Compared to similar compounds, 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione is unique due to its combination of an indole core, a chlorobenzyl group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H25ClN2O4 |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione |
InChI |
InChI=1S/C28H25ClN2O4/c29-25-12-6-4-8-20(25)16-31-18-24(23-11-5-7-13-26(23)31)27(32)28(33)30-14-15-34-22(17-30)19-35-21-9-2-1-3-10-21/h1-13,18,22H,14-17,19H2 |
InChI Key |
NISOZZPKRJQYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)COC5=CC=CC=C5 |
Origin of Product |
United States |
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